molecular formula C8H16N2 B2825170 (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine CAS No. 2227674-50-0

(1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine

Cat. No.: B2825170
CAS No.: 2227674-50-0
M. Wt: 140.23
InChI Key: YWAAFNFTXHNEJP-HTQZYQBOSA-N
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Description

(1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine is a chiral amine compound featuring a cyclobutane ring substituted with a pyrrolidine group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions.

    Pyrrolidine Introduction: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the cyclobutane ring is replaced by the pyrrolidine moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert imines back to amines or reduce other functional groups present in the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrolidine or cyclobutane rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions vary depending on the leaving group and nucleophile/electrophile involved.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine can be used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential pharmacological activities. It could serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine would depend on its specific biological targets. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Pyrrolidin-1-yl)cyclopentan-1-amine: Similar structure with a cyclopentane ring instead of cyclobutane.

    (1R,2R)-2-(Pyrrolidin-1-yl)cyclohexan-1-amine: Similar structure with a cyclohexane ring.

    (1R,2R)-2-(Pyrrolidin-1-yl)cyclopropan-1-amine: Similar structure with a cyclopropane ring.

Uniqueness

The uniqueness of (1R,2R)-2-(Pyrrolidin-1-yl)cyclobutan-1-amine lies in its specific ring size and stereochemistry, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(1R,2R)-2-pyrrolidin-1-ylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c9-7-3-4-8(7)10-5-1-2-6-10/h7-8H,1-6,9H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWAAFNFTXHNEJP-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)[C@@H]2CC[C@H]2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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